molecular formula C42H81O13P B1220321 2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate

2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate

Cat. No. B1220321
M. Wt: 825.1 g/mol
InChI Key: QVAGJHIIXLLVCI-HRMRQFJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(1-O-hexadecanoyl-2-O-heptadecanoyl-sn-glycero-3-phosphono)-1D-myo-inositol is a phosphatidylinositol where the 1- and 2-O-acyl groups are hexadecanoyl and heptadecanoyl respectively. It has a role as an epitope.

Scientific Research Applications

Monomers for Adhesive Polymers

The compound has applications in adhesive polymer synthesis. For instance, research has shown the synthesis of hydrolytically stable phosphonic acid monomers, which are well dissolved in water and have significant adhesive properties (Moszner et al., 2001).

Synthesis and Reaction Studies

This compound is involved in various synthesis and reaction processes. An example includes the reaction of related compounds with 3-methoxy-2-methylphenol, leading to complex molecular structures (Sadykova et al., 2011).

Aminophospholipid-Linked Maillard Products

In the study of lipid oxidation, derivatives of this compound have been synthesized for use as reference compounds in liquid chromatography-mass spectrometry methods (Utzmann & Lederer, 2000).

Synthesis of Heterocycles

Compounds with structural similarities have been used in the synthesis of heterocyclic compounds, playing a crucial role in creating complex molecular structures (Gerber & Vogel, 2001).

Carnitine Palmitoyltransferase I Inhibitor Synthesis

In medicinal chemistry, similar compounds have been synthesized as inhibitors of Carnitine Palmitoyltransferase I, demonstrating the compound's relevance in drug synthesis and pharmacology (Prashad et al., 2002).

Enzyme Inhibitor Synthesis

The compound has been used in the synthesis of analogs acting as enzyme inhibitors, highlighting its role in biochemical research and drug discovery (Dardonville & Gilbert, 2003).

Crystal Structure Determination

The compound's derivatives are used in crystallography to determine the crystal structures of complex organic molecules (Kurbanova et al., 2009).

properties

Product Name

2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate

Molecular Formula

C42H81O13P

Molecular Weight

825.1 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] heptadecanoate

InChI

InChI=1S/C42H81O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(44)54-34(33-53-56(50,51)55-42-40(48)38(46)37(45)39(47)41(42)49)32-52-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,37-42,45-49H,3-33H2,1-2H3,(H,50,51)/t34-,37?,38-,39+,40-,41-,42?/m1/s1

InChI Key

QVAGJHIIXLLVCI-HRMRQFJOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O

SMILES

CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate
Reactant of Route 2
Reactant of Route 2
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate
Reactant of Route 3
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate
Reactant of Route 4
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate
Reactant of Route 5
Reactant of Route 5
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate
Reactant of Route 6
Reactant of Route 6
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate

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